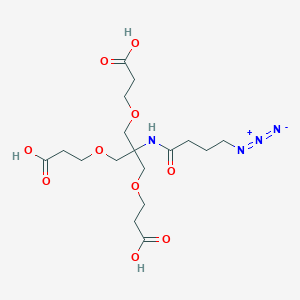
Azidobutanamide-tri-(carboxyethoxymethyl)-methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azidobutanamide-tri-(carboxyethoxymethyl)-methane is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azidobutanamide-tri-(carboxyethoxymethyl)-methane typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to azidation, amidation, and esterification reactions. Common reagents used in these reactions include azides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents like azides. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Azidobutanamide-tri-(carboxyethoxymethyl)-methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert azido groups to amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, azide-alkyne cycloaddition typically yields triazoles, which are valuable in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Azidobutanamide-tri-(carboxyethoxymethyl)-methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Azidobutanamide-tri-(carboxyethoxymethyl)-methane involves its ability to undergo specific chemical reactions that modify its structure and function. The azido group, in particular, is reactive and can form covalent bonds with various substrates, facilitating its use in bioconjugation and click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG3-N-Boc-PEG4-acid: Similar in structure but with different functional groups, used in bioconjugation.
Azido-PEG8-Val-Cit-PAB-PNP: Another azido-containing compound with applications in drug delivery.
Uniqueness
Azidobutanamide-tri-(carboxyethoxymethyl)-methane stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in multiple types of reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C17H28N4O10 |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
3-[2-(4-azidobutanoylamino)-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid |
InChI |
InChI=1S/C17H28N4O10/c18-21-19-6-1-2-13(22)20-17(10-29-7-3-14(23)24,11-30-8-4-15(25)26)12-31-9-5-16(27)28/h1-12H2,(H,20,22)(H,23,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
DOFVJVDDQPXXOL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


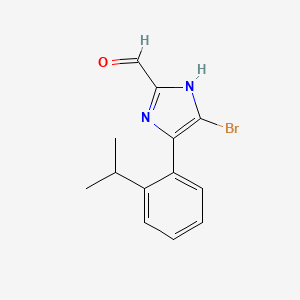
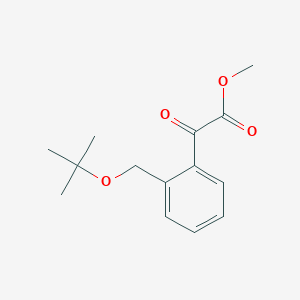
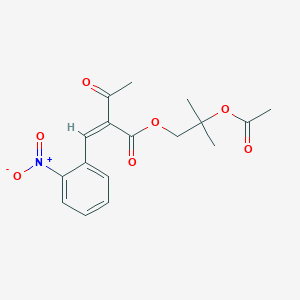
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
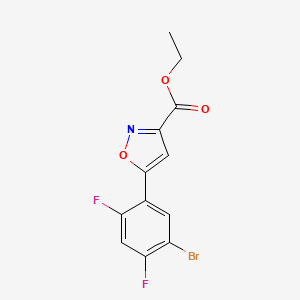
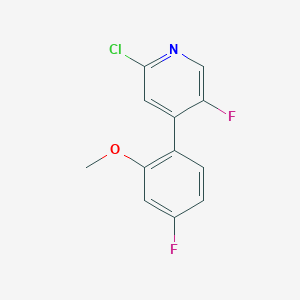
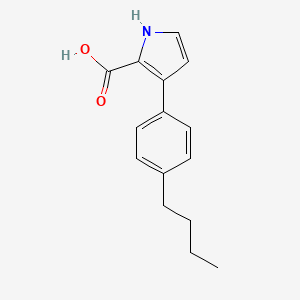

![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
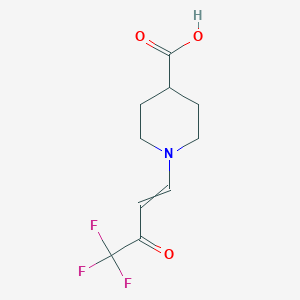
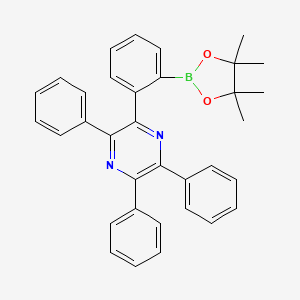
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)
